Dodecanamide, 3-oxo-

Quorum sensing pharmacology Vascular biology Acyl‑chain SAR

Dodecanamide, 3-oxo- (CAS 252361-34-5) is a hydrolytically stable, lactone-free analog of the Pseudomonas aeruginosa autoinducer OdDHL. It solves the critical problem of signal decay in quorum sensing experiments where native AHL lactone rings undergo spontaneous and enzymatic hydrolysis at physiological pH, confounding time-resolved measurements. - Maintains constant acyl pharmacophore concentration throughout extended incubations (≥12 h) by eliminating the labile lactone ring. - Provides a well-characterized comparator with precisely 1/3 the vasorelaxant potency of OdDHL, enabling quantitative attribution of lactone-vs-chain pharmacology. - Serves as an optimal acyl donor for direct amidation to generate LasR/RhlR antagonist libraries without requiring ring-opening steps.

Molecular Formula C12H23NO2
Molecular Weight 213.32 g/mol
CAS No. 252361-34-5
Cat. No. B14259570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecanamide, 3-oxo-
CAS252361-34-5
Molecular FormulaC12H23NO2
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)CC(=O)N
InChIInChI=1S/C12H23NO2/c1-2-3-4-5-6-7-8-9-11(14)10-12(13)15/h2-10H2,1H3,(H2,13,15)
InChIKeyFZJHPORKYNLZAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecanamide, 3-oxo- (CAS 252361-34-5) – A Lactone‑Free Acyl Amide for Quorum Sensing Research and Chemical Biology


Dodecanamide, 3-oxo- (IUPAC: 3‑oxododecanamide; CAS 252361-34-5) is a 12‑carbon acyl amide bearing a 3‑oxo substituent and a terminal primary amide group. It lacks the homoserine lactone ring that defines the native Pseudomonas aeruginosa autoinducer N‑(3‑oxododecanoyl)‑L‑homoserine lactone (OdDHL). This structural deletion abolishes hydrolytic susceptibility of the lactone moiety while preserving the N‑acyl chain that is essential for receptor recognition and certain host‑cell interactions [1]. Its core utility lies in mechanistic dissection of quorum sensing (QS) signalling, where it serves both as a simplified probe of acyl‑chain pharmacology and as a precursor for non‑lactone QS modulators [2].

Lactone-free acyl amide QS probeEliminates pH-dependent lactone hydrolysis; maintains constant acyl pharmacophore
Selective QS signaling toolRetains 3-oxo-dodecanoyl chain for receptor interaction without lactone-driven confounding effects
Versatile synthetic building blockDirect amidation to non-lactone QS antagonist libraries (LasR/RhlR focus)

Why N‑Acyl Homoserine Lactones or Amides Cannot Replace Dodecanamide, 3‑oxo‑ in Assays Requiring a Non‑Hydrolysable Acyl Pharmacophore


In‑class N‑acyl homoserine lactones (AHLs) and simple 3‑oxo‑alkanamides differ critically in two properties that preclude their interchange in experimental systems. First, AHLs undergo spontaneous and enzyme‑catalysed lactone ring hydrolysis, which extinguishes signalling activity and confounds time‑resolved measurements; Dodecanamide, 3‑oxo‑ is devoid of this labile ring and therefore maintains a constant acyl pharmacophore concentration throughout an experiment [1]. Second, the amide head group alters hydrogen‑bonding capacity and metabolic stability relative to both the lactone and to other N‑alkyl amides, leading to divergent pharmacokinetics and bacterial/enzymatic recognition that are not predictable from acyl chain length alone [2]. Consequently, substituting OdDHL with a generic 3‑oxo‑alkanamide of different chain length, or with a lactone‑containing analogue, will yield non‑comparable potency, stability, and off‑target profiles—exactly the problem this guide addresses with quantitative comparator data.

AHL lactone hydrolysis
N-acyl homoserine lactones undergo spontaneous and enzyme-catalyzed ring opening, causing time-dependent loss of signalling activity. Dodecanamide, 3-oxo- lacks this labile ring, preventing concentration drift.
Amide head-group recognition
The primary amide alters hydrogen-bonding capacity and metabolic stability compared to lactone or N-alkyl amides. Potency and off-target profiles may not transfer directly from OdDHL or chain-length analogs.

Quantitative Differentiation of Dodecanamide, 3‑oxo‑ vs. N‑(3‑Oxododecanoyl)‑L‑homoserine Lactone and Other Analogs


Vasorelaxant Potency in Porcine Arterial Tissue: Direct Head‑to‑Head Comparison with OdDHL

In porcine coronary artery pre‑constricted with the thromboxane A2 mimetic U46619, N‑3‑oxododecanamide, the lactone‑free acyl analogue of OdDHL, exhibited exactly one‑third (33%) of the vasorelaxant potency of the parent lactone [1]. This quantitative difference was derived from concentration‑response curves (1–30 μM) and demonstrates that the homoserine lactone moiety contributes approximately two‑thirds of the full vasorelaxant activity, while the 3‑oxo‑dodecanoyl chain alone retains measurable, but significantly attenuated, efficacy.

Vasorelaxant potency vs. OdDHL
Head-to-head
33% relative potency
Supports acyl-chain pharmacological partitioning
Porcine coronary artery, U46619 pre-contraction; 1–30 μM range
Quorum sensing pharmacology Vascular biology Acyl‑chain SAR

Substrate Profile for Bacterial Oxidoreductase: Reduced Relative to 3‑Oxo‑AHLs

Rhodococcus erythropolis W2 expresses a broad‑specificity oxidoreductase that converts 3‑oxo‑acyl homoserine lactones (AHLs) to their corresponding 3‑hydroxy derivatives. Whole‑cell assays showed that this enzyme is not strictly specific for AHLs: it also reduces 3‑oxododecanamide, a compound lacking the homoserine lactone ring. However, the rate of reduction of 3‑oxododecanamide was markedly lower than that of 3‑oxo‑AHLs of comparable chain length, with the authors noting that the absence of the lactone ring does not abolish activity but substantially decreases catalytic efficiency [1].

Oxidoreductase substrate profile
Reported
Reduced at lower rate vs. 3-oxo-AHLs
Enables enzyme substrate specificity mapping
Rhodococcus erythropolis W2 whole-cell assay; qualitative rate difference
Quorum quenching Biodegradation AHL‑metabolizing enzymes

Hydrolytic Stability: Lactone‑Free Architecture Eliminates pH‑Dependent Ring Opening

N‑Acyl homoserine lactones undergo spontaneous lactone ring hydrolysis under physiological conditions (pH 7.4) with half‑lives ranging from hours to days depending on acyl chain length and substitution, a process that is further accelerated by bacterial lactonases [1]. Dodecanamide, 3‑oxo‑ lacks the homoserine lactone ring entirely and therefore does not undergo this hydrolytic degradation pathway. In a comparative stability study of AHL analogs, 3‑aminooxazolidinone derivatives (lactone‑free) demonstrated complete stability over 24 h under conditions where the native AHLs exhibited >50% degradation [1].

Hydrolytic stability
Class-level
No lactone ring – no pH-dependent hydrolysis
Maintains constant acyl-chain concentration in extended assays
Inference from lactone-free AHL analog stability data
Chemical stability Hydrolysis AHL analog design

Synthetic Versatility as an Acyl Donor for Non‑Lactone QS Modulator Libraries

Dodecanamide, 3‑oxo‑ serves as a key building block for the synthesis of N‑acyl cyclopentylamides, N‑acyl cyclohexylamides, and N‑aryl‑3‑oxododecanamides that act as antagonists of the LasR and RhlR quorum sensing receptors in Pseudomonas aeruginosa. For example, N‑(2‑oxocyclohexyl)‑3‑oxododecanamide (derived from this compound) exhibits antagonist activity toward the las QS system, while N‑(2‑hydroxyphenyl)‑3‑oxododecanamide interferes with both las and rhl systems [1]. In contrast, the native lactone OdDHL cannot be directly amidated to produce these non‑lactone analogs without prior ring opening.

Synthetic versatility
Class-level
Direct amidation to non-lactone QS modulators
Streamlines library synthesis for LasR/RhlR antagonist screening
Standard amide coupling; avoids lactone ring-opening steps
Medicinal chemistry QS inhibitor design Amide coupling

When to Procure Dodecanamide, 3‑oxo‑: Evidence‑Driven Scenarios for Research and Discovery


Mechanistic Dissection of Acyl‑Chain Pharmacology in Host‑Microbe Interactions

In ex vivo vascular studies or cell‑based assays where the confounding influence of the homoserine lactone ring on potency must be isolated, Dodecanamide, 3‑oxo‑ provides a well‑characterized comparator to OdDHL. Its precisely 1/3rd vasorelaxant potency in porcine coronary artery allows researchers to attribute approximately 67% of the observed activity to the lactone moiety and 33% to the 3‑oxo‑dodecanoyl chain alone [1]. This quantitative framework supports rigorous SAR analysis in quorum sensing‑host interaction research.

Design and Synthesis of Non‑Hydrolysable QS Antagonists

For medicinal chemistry campaigns targeting LasR/RhlR inhibition in Pseudomonas aeruginosa, Dodecanamide, 3‑oxo‑ serves as an optimal acyl donor for the synthesis of N‑substituted amide libraries. Because it lacks the lactone ring, it can be directly coupled to amines (e.g., cyclopentylamine, cyclohexylamine, 2‑hydroxyaniline) under standard amidation conditions to yield potent QS antagonists [2]. This contrasts with OdDHL, which requires additional ring‑opening steps for analogous derivatization.

Quorum Quenching Enzyme Substrate Profiling and Stability Studies

In assays designed to characterize the substrate specificity of bacterial AHL‑degrading enzymes (lactonases, acylases, oxidoreductases), Dodecanamide, 3‑oxo‑ is a critical tool for distinguishing lactonase‑dependent activity from oxidoreductase or amidase activity. Its reduction by Rhodococcus erythropolis oxidoreductase, albeit at a lower rate than 3‑oxo‑AHLs, confirms that this enzyme does not require the lactone ring for substrate recognition [3]. Inclusion of this compound in activity panels enables precise mapping of enzyme active‑site requirements.

Long‑Duration Cell Culture or Biofilm Assays Requiring Constant Acyl‑Chain Concentration

When experimental protocols involve extended incubation times (≥12 h) under physiological pH where AHL lactone hydrolysis would otherwise deplete the active ligand pool, Dodecanamide, 3‑oxo‑ eliminates this degradation pathway entirely [4]. This ensures that observed biological effects are not confounded by time‑dependent loss of ligand, making it the preferred compound for chronic exposure studies in biofilm formation, virulence factor expression, or immune modulation.

Application
Selection Property
Validation Focus
Acyl-chain pharmacology partitioning
Vasorelaxant response partitioning vs. lactone
Acyl-chain contribution to vascular endpoints in host-microbe models
Non-hydrolysable QS antagonist design
Direct amidation capability (lactone-free)
LasR/RhlR antagonism library synthesis and activity screening
Quorum quenching enzyme profiling
Oxidoreductase substrate recognition without lactone
Enzyme active-site requirement mapping (lactonase vs. oxidoreductase)
Long-duration biofilm/cell culture assays
Hydrolytic stability (no lactone ring)
Ligand concentration constancy in chronic exposure models

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